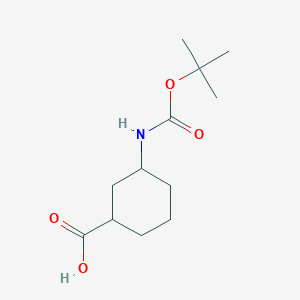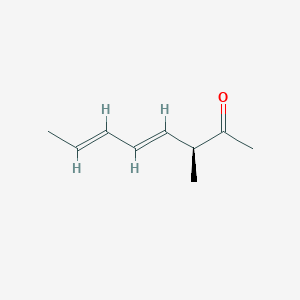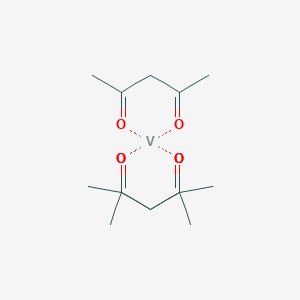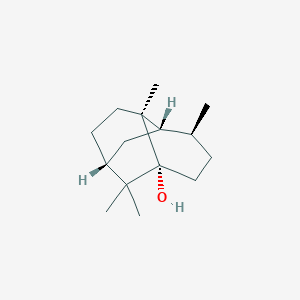
廣藿香醇
描述
Patchouli alcohol is a fragrance ingredient used in various products such as decorative cosmetics, fine fragrances, shampoos, toilet soaps, and non-cosmetic products like household cleaners and detergents . It is a tricyclic sesquiterpene and a dominant bioactive component in oil extracted from the aerial parts of Pogostemon cablin (patchouli) . It is also an important material in perfumery .
Synthesis Analysis
The synthesis of patchouli alcohol starts from the readily available monoterpene ®-carvone. The process involves a tandem double Michael reaction–alkylation sequence and single electron mediated 6- endo trig cyclisation reaction . Other studies have also reported the total synthesis of patchouli alcohol .Molecular Structure Analysis
Patchouli alcohol has a molecular formula of C15H26O and a molecular weight of 222.37 g/mol . It is a carbotricyclic compound and sesquiterpenoid tertiary alcohol that is tricyclo [5.3.1.0 (3,8)]undecan-3-ol which is substituted at positions 2, 2, 6 and 8 by methyl groups .Chemical Reactions Analysis
The asymmetric total synthesis of patchouli alcohol involves a highly diastereo- and enantioselective formal organocatalytic [4 + 2] cycloaddition reaction, a radical denitration reaction, and an oxidative carboxylation reaction .Physical And Chemical Properties Analysis
Patchouli alcohol is a sesquiterpene alcohol found in patchouli . It is a natural product found in Valeriana fauriei, Valeriana celtica, and other organisms .科学研究应用
Anti-Cancer Properties
Patchouli alcohol (PA) has been shown to have anti-tumor efficacy in human colorectal cancer . It has also been studied for its effects on gastric cancer (GC). The research suggests that PA could have a significant effect in the treatment of GC through multi-targets and multi-pathways, especially the MAPK and PI3K/AKT signal pathways . It has been observed to inhibit GC cell proliferation, migration, and invasion .
Cardioprotective Effects
Patchouli alcohol has been found to protect the heart against diabetes-related cardiomyopathy . It controls myocardial fibrosis but does not reduce hyperglycemia in diabetic mice . The research suggests that Patchouli alcohol’s activity in the myocardium is primarily associated with the inflammatory fibrosis through the Janus tyrosine kinase 2 (JAK2)/signal transducer and activator of the transcription 3 (STAT3) pathway .
Anti-Inflammatory Properties
Patchouli alcohol is known for its diverse advantageous effects, notably its anti-inflammatory properties . It has been found to alleviate high glucose (HG) + palmitic acid (PA)-induced fibrotic and inflammatory responses via inhibiting the JAK2/STAT3 signaling pathway .
Metabolic Disorder Protection
Patchouli alcohol has a protective role against metabolic disorders . This could potentially be beneficial in the treatment of conditions such as diabetes and obesity.
Perfumery Applications
Skin Care Applications
作用机制
Target of Action
Patchouli alcohol, a tricyclic sesquiterpene, is a dominant bioactive component in oil extracted from the aerial parts of Pogostemon cablin . It has been found to interact with several targets, including the neuraminidase protein of the influenza A (H2N2) virus , and various targets related to gastric cancer . It also has anti-inflammatory effects, which are likely mediated through interactions with specific inflammatory pathways .
Mode of Action
Patchouli alcohol inhibits the influenza A (H2N2) virus by binding to the neuraminidase protein, an interaction that plays a crucial role in the virus’s life cycle . Key active-site residues such as Asp151, Arg152, Glu119, Glu276, and Tyr406 are involved in this binding process . In the context of gastric cancer, patchouli alcohol likely interacts with multiple targets and pathways, including the MAPK and PI3K/AKT signal pathways .
Biochemical Pathways
Patchouli alcohol affects multiple biochemical pathways. In the case of influenza A (H2N2) virus, it interferes with the functions of neuraminidase, a key enzyme in the virus’s life cycle . For gastric cancer, patchouli alcohol appears to exert its effects through the MAPK and PI3K/AKT signal pathways . It also has been found to influence photosynthesis, porphyrin and chlorophyll metabolism, carotenoid biosynthesis, sesquiterpene and triterpenoid biosynthesis, and starch and sucrose metabolism .
Pharmacokinetics
Patchouli alcohol exhibits linear pharmacokinetics . It follows a two-compartment open model and shows first-order kinetic elimination . The pharmacokinetic parameters of patchouli alcohol, such as T1/2beta, AUC, and MRT, were found to be higher when administered as part of patchouli oil compared to patchouli alcohol alone . This suggests that other components in patchouli oil may influence the absorption and pharmacokinetics of patchouli alcohol.
Result of Action
Patchouli alcohol has been shown to have a variety of effects at the molecular and cellular levels. It can inhibit the proliferation of certain cells, induce cell cycle arrest, and cause apoptosis . It also has anti-inflammatory effects, potentially through its interactions with specific inflammatory pathways . In the context of influenza A (H2N2) virus, patchouli alcohol inhibits virus replication and specifically prevents the expression of viral proteins .
Action Environment
The action of patchouli alcohol can be influenced by environmental factors. For instance, the content of pogostone, another component in patchouli oil, seems to be more susceptible to cultivation regions than other volatile components in patchouli . This suggests that the environment in which the Pogostemon cablin plant is grown can influence the composition of patchouli oil and, potentially, the action of patchouli alcohol.
安全和危害
Patchouli alcohol should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
属性
IUPAC Name |
(1R,3R,6S,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10-5-8-15(16)13(2,3)11-6-7-14(15,4)12(10)9-11/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHMUJBZYLPWFD-CUZKYEQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@@]3([C@H]1C[C@H](C2(C)C)CC3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052266 | |
| Record name | (1R,4S,4aS,6R,8aS)-4,8a,9,9-Tetramethyloctahydro-1,6-methanonaphthalen-1(2H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Patchouli alcohol | |
CAS RN |
5986-55-0 | |
| Record name | Patchouli alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5986-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Patchouli alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005986550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Methanonaphthalen-1(2H)-ol, octahydro-4,8a,9,9-tetramethyl-, (1R,4S,4aS,6R,8aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1R,4S,4aS,6R,8aS)-4,8a,9,9-Tetramethyloctahydro-1,6-methanonaphthalen-1(2H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1R-(1α,4β,4aα,6β,8aα)]-octahydro-4,8a,9,9-tetramethyl-1,6-methano-1(2H)-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PATCHOULI ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHH8CPR1M2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

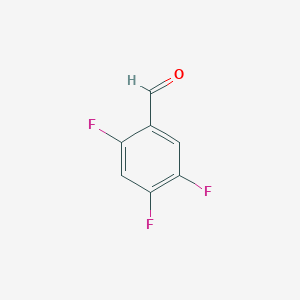
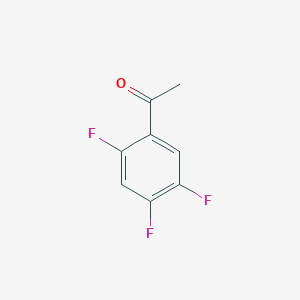
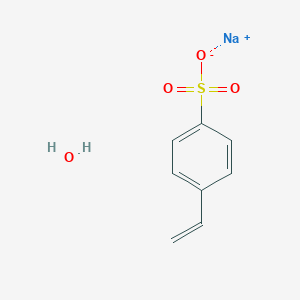

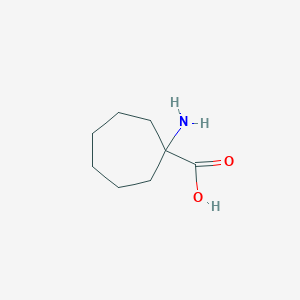


![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)

![(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid](/img/structure/B50723.png)
